1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine
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Overview
Description
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine is a synthetic organic compound that features a fused imidazo[2,1-b][1,3]thiazole ring system and a propan-1-amine group.
Preparation Methods
The synthesis of 1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various cellular pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine can be compared with other similar compounds, such as:
1-Imidazo[2,1-b][1,3]thiazol-6-ylethylamine: This compound has a similar core structure but with an ethylamine group instead of a propan-1-amine group.
1-Imidazo[2,1-b][1,3]thiazol-6-ylmethylamine:
Properties
Molecular Formula |
C8H11N3S |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine |
InChI |
InChI=1S/C8H11N3S/c1-2-6(9)7-5-11-3-4-12-8(11)10-7/h3-6H,2,9H2,1H3 |
InChI Key |
NRSSYTGBJIWIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN2C=CSC2=N1)N |
Origin of Product |
United States |
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